

physicochemical properties of 1-Phenylbutan-2-ol

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Compound of Interest

Compound Name: **1-Phenylbutan-2-ol**

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An In-depth Technical Guide to the Physicochemical Properties of **1-Phenylbutan-2-ol**

Introduction

1-Phenylbutan-2-ol, also known as α -Ethylphenethyl alcohol, is an aromatic alcohol with the chemical formula C10H14O.^{[1][2]} It exists as a clear, colorless to light yellow liquid with a mild hyacinth-like odor.^{[1][3]} This compound serves as a valuable intermediate in various fields of chemical synthesis.^[3] Understanding its physicochemical properties is paramount for its effective application in research, development, and quality control. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and logical workflows for its characterization.

Physicochemical Properties

The fundamental physical and chemical characteristics of **1-Phenylbutan-2-ol** are summarized below. These properties are crucial for predicting its behavior in different chemical environments, designing synthesis and purification protocols, and ensuring safe handling and storage.

Table 1: Physicochemical Data for **1-Phenylbutan-2-ol**

Property	Value	Reference(s)
IUPAC Name	1-phenylbutan-2-ol	[2]
Synonyms	α -Ethylphenethyl alcohol, Benzyl ethyl carbinol	[2][4]
CAS Number	701-70-2	[3][4]
Molecular Formula	C10H14O	[1][2]
Molecular Weight	150.22 g/mol	[1][2]
Appearance	Clear, colorless to light yellow liquid	[1][3]
Odor	Mild hyacinth	[1]
Boiling Point	124-127 °C (at 25 mmHg)	[1][3][4]
Density	0.989 g/mL at 25 °C	[1][3]
Refractive Index (n _{20/D})	1.516	[1][3]
Flash Point	212 °F (100 °C)	[1][3]
pKa	15.24 \pm 0.20 (Predicted)	[1]
LogP	2.367 (Estimated)	[1]
Storage	Sealed in dry, Room Temperature	[3]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring key parameters of **1-Phenylbutan-2-ol**.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical property used for identification and purity assessment.^[5] The Thiele tube method is a convenient technique for determining the boiling

point of small liquid samples.[6]

Methodology:

- Sample Preparation: A few milliliters of **1-Phenylbutan-2-ol** are placed into a small test tube. [5]
- Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end positioned upwards.[7]
- Apparatus Setup: The test tube is securely attached to a thermometer. The assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is level with the middle of the oil.[6]
- Heating: The side arm of the Thiele tube is gently and continuously heated with a Bunsen burner. This design promotes convection currents that ensure uniform temperature distribution throughout the oil.[6][7]
- Observation: As the temperature rises, air trapped in the capillary tube expands and escapes. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[7]
- Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][7] This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[7]

Determination of Density

Density, the ratio of mass to volume, is a characteristic property of a substance.[8] Its measurement is straightforward and can be used to assess purity.

Methodology:

- Mass of Empty Cylinder: An empty, dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.[8][9]

- Volume Measurement: A specific volume of **1-Phenylbutan-2-ol** (e.g., 10-20 mL) is added to the graduated cylinder. The volume is recorded precisely, reading the bottom of the meniscus.[8][10]
- Mass of Cylinder and Liquid: The graduated cylinder containing the liquid is reweighed, and the combined mass is recorded.[8][10]
- Temperature Measurement: The temperature of the liquid is measured and recorded, as density is temperature-dependent.[8]
- Calculation: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density = Mass / Volume.[8][9]

Determination of Solubility

Solubility tests determine the ability of a solute to dissolve in a solvent, providing insights into the substance's polarity and potential applications.

Methodology:

- Sample Preparation: A small, measured amount of **1-Phenylbutan-2-ol** (e.g., 0.05 mL or ~50 mg) is placed in a small test tube.[11]
- Solvent Addition: The solvent (e.g., water, ethanol, diethyl ether) is added in small, incremental portions (e.g., 0.25 mL at a time) up to a total volume (e.g., 0.75 mL).[11]
- Mixing: After each addition of solvent, the test tube is shaken vigorously to promote dissolution.[11]
- Observation: The mixture is visually inspected for clarity. The substance is considered soluble if it forms a clear, homogenous solution with no visible cloudiness or precipitate.[12]
- Classification: The solubility is typically classified based on the amount of solute that dissolves in a given volume of solvent (e.g., very soluble, soluble, sparingly soluble, or insoluble).

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13]

Protocol:

- Sample Preparation: A small amount of **1-Phenylbutan-2-ol** (typically 5-20 mg for ^1H NMR) is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean NMR tube.[14] The solution must be homogeneous.[14]
- Instrument Setup: The NMR tube is placed in a spinner and inserted into the NMR spectrometer.[15]
- Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to maximize its homogeneity, which ensures sharp spectral lines.[14]
- Acquisition: The appropriate NMR experiment (e.g., ^1H , ^{13}C , COSY) is selected. Key parameters like the number of scans and relaxation delay are set, and the data acquisition is initiated.[14]
- Data Processing: After acquisition, the raw data (FID) is processed using a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to TMS at 0 ppm).[16]

3.4.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17][18]

Protocol (Attenuated Total Reflectance - ATR):

- Background Spectrum: A background spectrum of the clean ATR crystal is recorded. This is done to subtract any signals from the atmosphere (e.g., CO_2 , water vapor).[19]

- Sample Application: A small drop of liquid **1-Phenylbutan-2-ol** is placed directly onto the surface of the ATR crystal.[19]
- Sample Spectrum Acquisition: The IR spectrum of the sample is then recorded. The instrument passes a beam of infrared light through the crystal, which reflects internally and interacts with the sample at the surface.[17][19]
- Data Analysis: The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm^{-1}), is analyzed. Specific absorption bands correspond to the vibrational frequencies of functional groups (e.g., the O-H stretch of the alcohol, C-H stretches of the aromatic ring).[18]

3.4.3. Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[20][21]

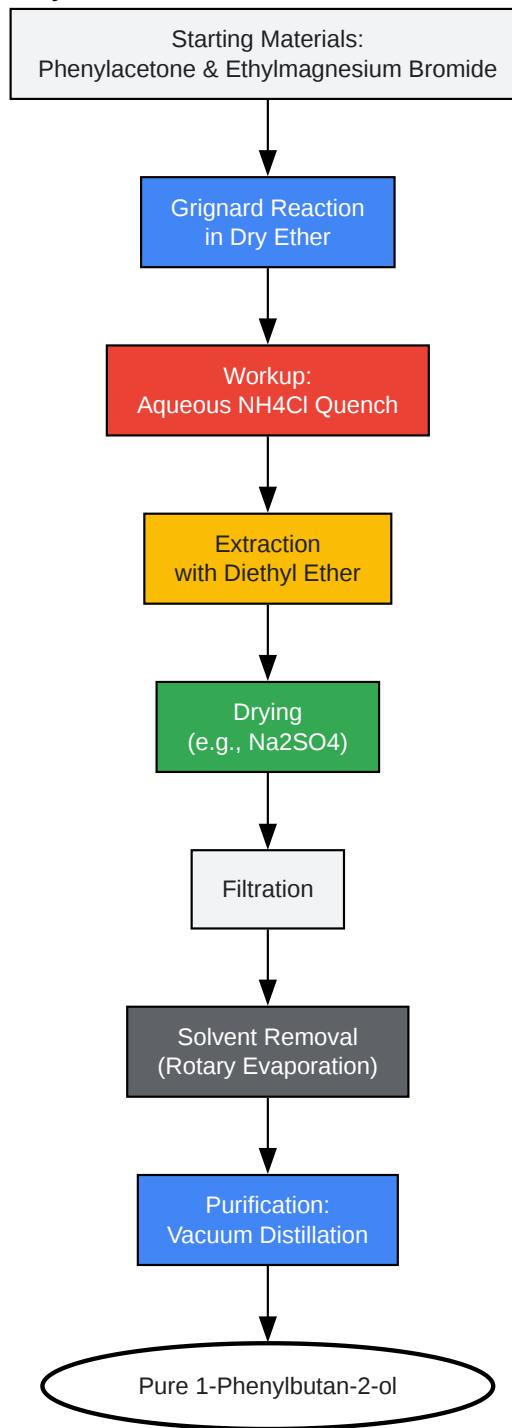
Protocol (Electron Ionization - EI):

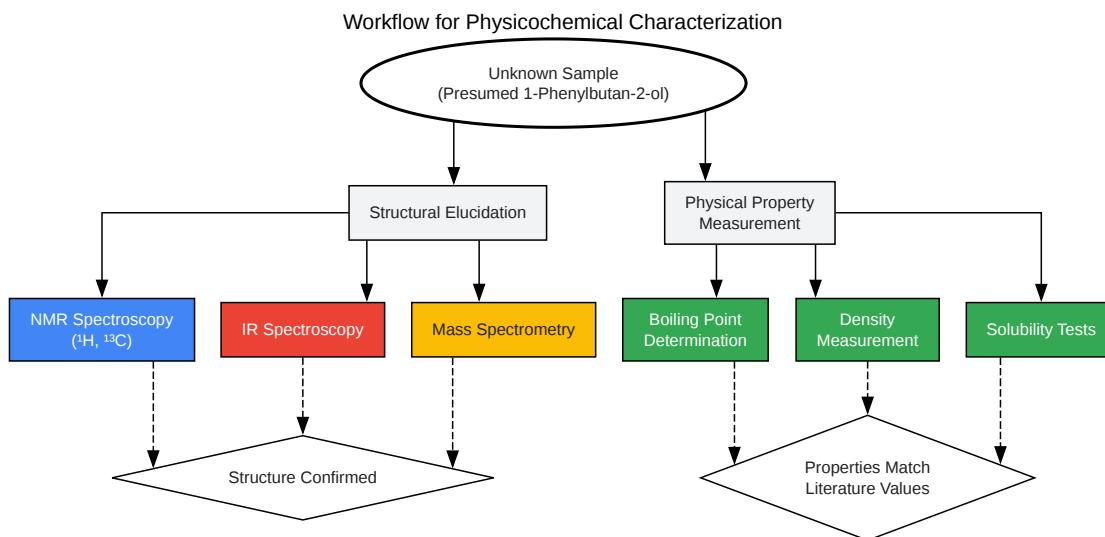
- Sample Introduction: A minute amount of the sample is introduced into the mass spectrometer, often via direct injection or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[22]
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process knocks an electron off the molecule, creating a positively charged molecular ion ($M^{+}\cdot$).[21][22]
- Fragmentation: The molecular ion, being highly energetic, often fragments into smaller, characteristic ions.[22]
- Mass Analysis: The ions (both molecular and fragment ions) are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection depends on their mass-to-charge ratio (m/z).[22][23]
- Detection: A detector records the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z .[23] The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.

Visualization of Experimental Workflows

The following diagrams illustrate logical workflows for the synthesis and characterization of **1-Phenylbutan-2-ol**.

Workflow for Synthesis and Purification of 1-Phenylbutan-2-ol





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